molecular formula C4H8O4 B157929 D-Erythrose CAS No. 1758-51-6

D-Erythrose

Cat. No.: B157929
CAS No.: 1758-51-6
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-IUYQGCFVSA-N
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Description

  • Preparation Methods

    • Erythrose can be synthesized through various routes, including chemical transformations and industrial processes. Specific synthetic methods and reaction conditions depend on the desired enantiomer (D or L).
    • Industrial production methods involve the conversion of other sugars or intermediates into erythrose.
  • Chemical Reactions Analysis

    • Erythrose undergoes typical reactions seen in aldoses, such as oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., bromine water, Tollens’ reagent) and reducing agents (e.g., sodium borohydride).
    • Major products formed include erythritol (a four-carbon sugar alcohol) upon reduction.
  • Scientific Research Applications

      Chemistry: Erythrose serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

      Biology: It plays a role in metabolic pathways, including the pentose phosphate pathway and the Calvin cycle.

      Medicine: While not directly used as a drug, erythrose derivatives may have applications in drug design and development.

      Industry: Erythrose-derived compounds find use in food additives, cosmetics, and other industrial processes.

  • Mechanism of Action

    • Erythrose itself doesn’t exert specific effects; rather, its derivatives or metabolic products play functional roles.
    • Molecular targets and pathways depend on the specific context (e.g., erythrose-4-phosphate in metabolic pathways).
  • Comparison with Similar Compounds

    • Erythrose’s uniqueness lies in its tetrose structure and its role as an intermediate in various biochemical pathways.
    • Similar compounds include threose (its diastereomer), ribose, and other tetrose sugars.

    Properties

    IUPAC Name

    (2R,3R)-2,3,4-trihydroxybutanal
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YTBSYETUWUMLBZ-IUYQGCFVSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C(C(C=O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C([C@H]([C@H](C=O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H8O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201017424, DTXSID601318240
    Record name (+/-)-Erythrose
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201017424
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name D-Erythrose
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601318240
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    120.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1758-51-6, 583-50-6
    Record name (±)-Erythrose
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1758-51-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name D-Erythrose
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=583-50-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name D-Erythrose
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583506
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Erythrose
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758516
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (+/-)-Erythrose
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201017424
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name D-Erythrose
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601318240
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name D-erythrose
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.643
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name ERYTHROSE, D-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name ERYTHROSE, DL-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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